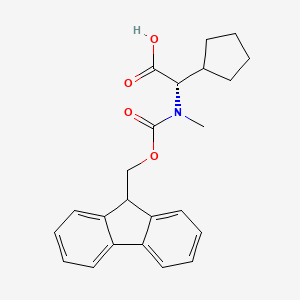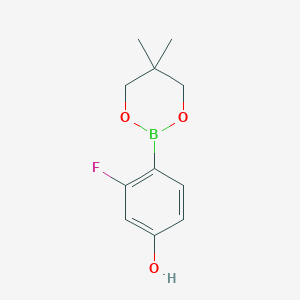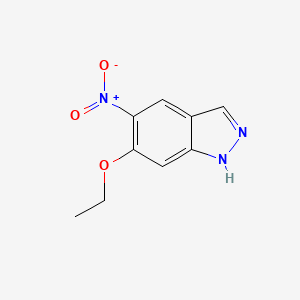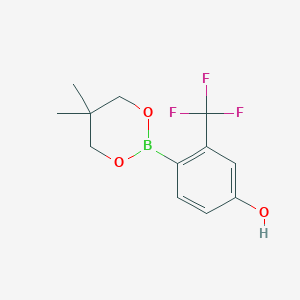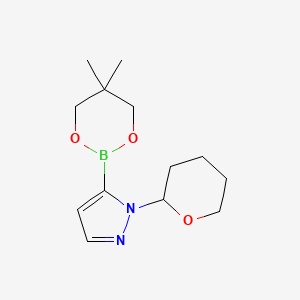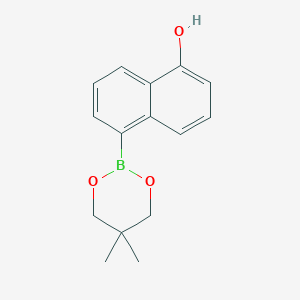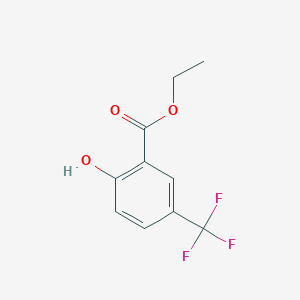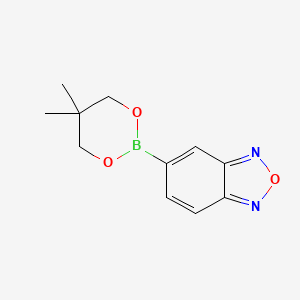
1-甲基-3-辛基咪唑鎓全氟丁烷磺酸盐; 99%
描述
1-Methyl-3-octylimidazolium perfluorobutanesulfonate is a type of ionic liquid. It is also known by several synonyms such as OMIM PFBS, C1C8Im PFBS, OMIM ONf, 1-Methyl-3-octylimidazolium nonafluorobutanesulfonate, and 1-Methyl-3-octylimidazolium nonaflate .
Molecular Structure Analysis
The molecular formula of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate is C16H23F9N2O3S . Its molecular weight is 494.42 . More detailed structural information or analysis is not available in the retrieved sources.Physical and Chemical Properties Analysis
1-Methyl-3-octylimidazolium perfluorobutanesulfonate has a melting point of 35 °C . Its viscosity is 171 cP at 40 °C . The conductivity of this substance is 0.46 mS/cm at 40 °C .科学研究应用
热力学性质
1-甲基-3-辛基咪唑鎓全氟丁烷磺酸盐是一种咪唑鎓基离子液体,其热力学性质已经过研究。研究重点在于其密度及其派生性质(如等温可压缩性、等压膨胀性、热压系数和热容)的温度和压力依赖性。这使其与物理化学和材料科学研究相关 (Gardas 等人,2007 年)。
表面张力和纳米偏析
该化合物对表面张力和纳米偏析的影响一直是人们感兴趣的主题。研究表明,与非氟化离子液体相比,其表面张力明显较低。这一特性对于理解这些液体的表面组织至关重要,这在各种工业应用中具有意义 (Luís 等人,2016 年)。
聚合过程
它还被用作聚合过程中的溶剂,尤其是在甲基丙烯酸甲酯的铜 (I) 介导活性自由基聚合中。这一应用突出了其在聚合物化学和材料工程领域的潜力 (Carmichael 等人,2000 年)。
粘度和电导率
已经研究了 1-甲基-3-辛基咪唑鎓全氟丁烷磺酸盐在各种温度和压力条件下的粘度和电导率。这些信息对于将其用于储能装置中的电解质等应用至关重要 (Harris 等人,2006 年)。
纳米结构域形成
该化合物在离子液体中形成纳米结构域中的作用已经过研究,这对于理解这些液体的介观结构非常重要。这一知识对于开发具有定制化性质的新材料至关重要 (Pereiro 等人,2013 年)。
传感器开发
它还具有传感器技术方面的应用,例如在扩增传感器中用于电化学测定,展示了其在分析化学中的效用 (Cheraghi 等人,2017 年)。
萃取和分离过程
该化合物已用于萃取蒸馏过程和气液平衡的研究中,表明其在化学分离技术中的潜力 (Shang 等人,2018 年)。
溶解度和混溶性
已经报道了该离子液体在各种溶剂中的溶解度和混溶性研究,这对于其在溶剂萃取和化学合成等过程中的应用至关重要 (Domańska,2005 年)。
燃料脱硫
已经探索了它在燃料脱硫和脱氮过程中的用途,显示了其在能源部门中的潜力,特别是在化石燃料的净化中 (Kędra-Królik 等人,2011 年)。
溶液中的聚集行为
已经研究了含 1-甲基-3-辛基咪唑鎓的离子液体在水溶液中的聚集行为,为其在胶体和表面科学中的应用提供了见解 (Singh & Kumar,2007 年)。
安全和危害
This substance is not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It’s advised to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact with eyes, rinse continuously with water for several minutes . If ingested, do not induce vomiting and seek medical attention immediately .
作用机制
Target of Action
It’s noted that this compound has applications in surface tension and also exhibits antibacterial properties .
Mode of Action
As an ionic liquid, it is known to interact with its targets in a unique way due to its special structure, which consists of a larger asymmetric organic cation and an organic or inorganic anion . This allows it to have high solubility in various organic and inorganic compounds .
Pharmacokinetics
It’s important to note that the compound is hard to degrade and can easily accumulate in the environment , which could potentially impact its bioavailability.
Result of Action
Studies have shown that similar ionic liquids can exhibit high toxicity to certain aquatic organisms, inhibiting their survivorship, body length, and reproduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate. For instance, it has been found that this compound is hard to degrade and can easily accumulate in the environment . This suggests that environmental persistence could potentially influence its action and efficacy.
生化分析
Biochemical Properties
1-Methyl-3-octylimidazolium perfluorobutanesulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to influence the activity of enzymes such as lipases and proteases, enhancing their catalytic efficiency. The interactions between 1-Methyl-3-octylimidazolium perfluorobutanesulfonate and these enzymes are primarily based on ionic and hydrophobic interactions, which stabilize the enzyme structure and improve substrate binding .
Cellular Effects
The effects of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can bind to the active sites of enzymes, either inhibiting or enhancing their activity depending on the specific enzyme and reaction conditions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable over time, with minimal degradation observed under standard laboratory conditions . Prolonged exposure to 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, with specific dosages required to elicit measurable changes in cellular and physiological responses. It is important to carefully control the dosage of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate in experimental settings to avoid potential toxic effects .
Metabolic Pathways
1-Methyl-3-octylimidazolium perfluorobutanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in energy metabolism, such as ATP synthase and glycolytic enzymes, leading to changes in energy production and utilization . Additionally, 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can affect the levels of key metabolites, such as glucose and lactate, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 1-Methyl-3-octylimidazolium perfluorobutanesulfonate can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall biological effects, with different tissues exhibiting varying levels of accumulation and response .
Subcellular Localization
The subcellular localization of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, accumulation of this compound in the mitochondria can affect mitochondrial function and energy production, while localization in the nucleus can influence gene expression and cell signaling .
属性
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C4HF9O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-12H,3-9H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPBMPPFOQUMO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F9N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




